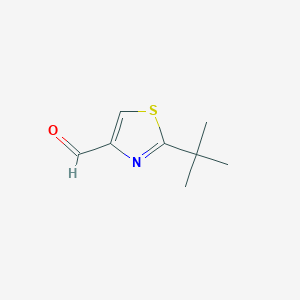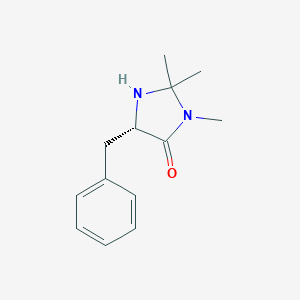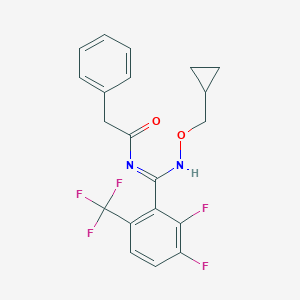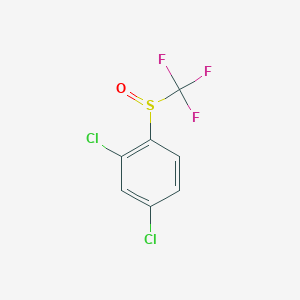
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene
描述
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene is an organic compound with the molecular formula C7H3Cl2F3OS and a molecular weight of 263.06 g/mol. This compound is characterized by the presence of two chlorine atoms and a trifluoromethanesulfinyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atoms and trifluoromethanesulfinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the development of new materials and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfinyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: Similar structure but lacks the sulfinyl group.
1,3-Dichloro-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns.
2,4-Dichloro-α,α,α-trifluorotoluene: Similar structure but with a different functional group attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
属性
IUPAC Name |
2,4-dichloro-1-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXRVUSIQYRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631446 | |
| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947-95-1 | |
| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
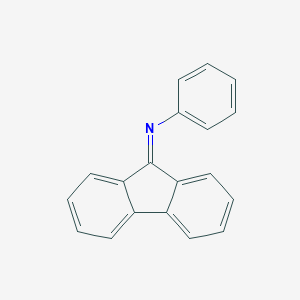
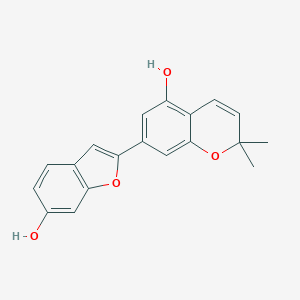

![(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B154779.png)
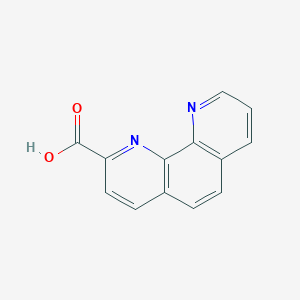


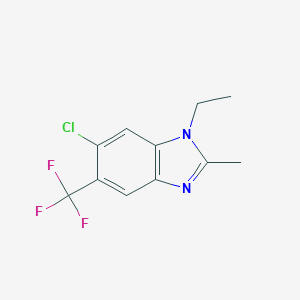
![1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate](/img/structure/B154798.png)
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
